1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Description

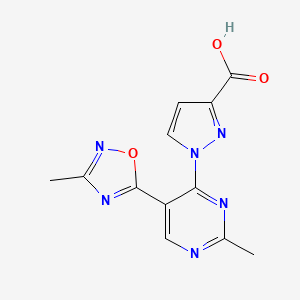

The compound 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid features a pyrimidine core substituted at position 2 with a methyl group and at position 5 with a 3-methyl-1,2,4-oxadiazole moiety. A pyrazole ring is attached to position 4 of the pyrimidine, with a carboxylic acid group at position 3 of the pyrazole. The methyl and oxadiazole groups may enhance lipophilicity and metabolic stability, while the carboxylic acid contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula |

C12H10N6O3 |

|---|---|

Molecular Weight |

286.25 g/mol |

IUPAC Name |

1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20) |

InChI Key |

GWEFFUJMJAZSHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and oxadiazole rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group readily undergoes condensation reactions with amines to form amides. This is facilitated by coupling agents such as EDCI/HOBt or CDI (1,1′-carbonyldiimidazole):

textR-NH₂ + Acid → R-NH-C(=O)-Pyrazole-Pyrimidine-Oxadiazole

Example :

-

Reaction with piperazine derivatives under dry acetonitrile yields amide-linked hybrids, which are pharmacologically relevant (e.g., antidiabetic or enzyme-inhibiting agents) .

-

Activation with CDI followed by reaction with alkyl/aryl amines produces N-alkyl/aryl carboxamides, as demonstrated in MDM2 inhibitor syntheses .

Key Conditions :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Carboxylic acid activation | EDCI, HOBt, dry CH₃CN, RT | 60–80% |

| Amide coupling | Primary/secondary amines, DIPEA, RT | 50–94% |

Esterification and Hydrolysis

The carboxylic acid can be esterified via Fischer esterification or converted to acyl sulfonamide bioisosteres for enhanced bioavailability:

textAcid + R-OH → R-O-C(=O)-Pyrazole-Pyrimidine-Oxadiazole

Example :

-

Methyl ester intermediates are hydrolyzed back to the carboxylic acid under basic conditions (e.g., NaOH/MeOH) .

-

Ethyl diazoacetate participates in 1,3-dipolar cycloadditions to form pyrazole-5-carboxylates .

Thermal Stability :

-

Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating moderate thermal stability for ester derivatives.

Decarboxylation Under Controlled Conditions

Decarboxylation occurs under high-temperature or acidic conditions, yielding a pyrazole-substituted pyrimidine-oxadiazole derivative:

textAcid → Pyrazole-Pyrimidine-Oxadiazole + CO₂

Applications :

-

Used to simplify the structure for SAR (structure-activity relationship) studies in medicinal chemistry .

Oxadiazole Ring Modifications

The 3-methyl-1,2,4-oxadiazol-5-yl group undergoes nucleophilic substitution at the methyl position or ring-opening reactions:

textOxadiazole + Nu⁻ → Substituted oxadiazole derivatives

Example :

-

Reaction with hydrazines forms triazole hybrids, though specific data for this compound requires further study .

Pyrimidine and Pyrazole Reactivity

-

The pyrimidine ring participates in Suzuki coupling with aryl boronic acids for biaryl synthesis.

-

The pyrazole NH site (position 1) can be alkylated or arylated using alkyl halides or aryl diazonium salts .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable functionalization of the pyrimidine ring:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-functionalized analogs |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminopyrimidine derivatives |

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles:

textOxadiazole + Alkyne → Fused triazole/pyridine derivatives

Example :

Scientific Research Applications

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in the central aromatic ring, oxadiazole substituents, heterocyclic systems, and carboxylic acid positioning. Key comparisons are summarized below:

Table 1: Structural Comparison of Target Compound and Analogues

*Estimated based on functional groups.

Key Differences and Implications

Pyrimidine derivatives often exhibit stronger binding to nucleic acids or ATP-binding enzymes .

Oxadiazole Substituents: Methyl (target) vs. ethyl, propyl, or isopropyl (analogs). Methyl groups balance lipophilicity and metabolic stability .

Heterocycle and Carboxylic Acid Position: Pyrazole (target) vs. imidazole (): Imidazole’s additional nitrogen enables stronger hydrogen bonding and metal coordination, which may enhance target affinity. However, pyrazole’s adjacent nitrogens increase acidity (pKa ~4–6), affecting ionization under physiological conditions . Carboxylic acid at position 3 (target) vs.

Physicochemical Properties

- Molecular Weight : Analogs range from 285.26–314.33 g/mol, within Lipinski’s rule of five (<500 g/mol). The target compound likely falls in this range, supporting drug-likeness .

- Hydrogen-Bonding: All compounds have 1 H-bond donor (carboxylic acid) and 8–9 acceptors, favoring solubility and target engagement.

Biological Activity

The compound 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic derivative that integrates multiple active pharmacophores, which may contribute to its biological activity. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with oxadiazole and pyrimidine moieties. The structural integrity is maintained through various functional groups that enhance solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 g/mol |

| CAS Number | [Not Available] |

| Melting Point | [Data Not Available] |

| Solubility | Soluble in DMSO |

Antiviral Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antiviral properties. For instance, compounds similar to the target structure have shown inhibitory effects against viruses such as SARS-CoV-2. In a study, a related compound displayed an EC50 value of 4.7 µM against viral replication, indicating promising antiviral activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests that the incorporation of the oxadiazole ring may enhance the compound's ability to combat bacterial infections.

Anti-inflammatory Activity

Several derivatives in the oxadiazole family are known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). While specific data for this exact compound is limited, it is reasonable to hypothesize similar effects based on structural analogs .

Case Studies

- Antiviral Profiling : A study evaluated several pyrazole derivatives for their ability to inhibit viral replication in VeroE6 cells. The compound demonstrated low cytotoxicity (CC50 > 21 µM) while maintaining antiviral efficacy .

- Antimicrobial Testing : A series of synthesized compounds were tested against various bacterial strains. Results indicated that compounds with similar structures exhibited significant antibacterial activity, warranting further exploration into their mechanisms .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

| Structural Feature | Impact on Activity |

|---|---|

| Oxadiazole Ring | Enhances antimicrobial properties |

| Pyrazole Core | Contributes to antiviral activity |

| Carboxylic Acid Group | Increases solubility and bioavailability |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid?

A multi-step approach is typically employed:

Pyrimidine Core Synthesis : Construct the pyrimidine ring via cyclocondensation of β-diketones or amidines with appropriate nitriles or aldehydes. For example, Vilsmeier–Haack reactions are used to introduce substituents at the pyrimidine C4 position .

Oxadiazole Introduction : The 3-methyl-1,2,4-oxadiazole moiety can be introduced via cyclization of amidoximes with acyl chlorides or activated esters under basic conditions (e.g., KCO) .

Pyrazole Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution can link the pyrazole-carboxylic acid fragment to the pyrimidine scaffold. Palladium catalysts (e.g., Pd(PPh)) and degassed DMF/water mixtures are often used for such reactions .

Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structure of this compound?

- Spectroscopic Methods :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] for CHNO: 313.1054).

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (±0.3%) .

Q. What are the stability and storage recommendations for this compound?

- Stability : The carboxylic acid group may degrade under prolonged exposure to moisture or heat. Store at –20°C in airtight, amber vials with desiccants .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO, HO), which may degrade the oxadiazole ring. Hazardous decomposition products include CO and NO .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the pyrimidine-oxadiazole core?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl) for cross-coupling steps. Evidence suggests Pd(PPh) in degassed DMF improves aryl-aryl bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while adding HO (5–10% v/v) can suppress side reactions .

- Temperature Control : Maintain 80–100°C for cyclization steps to balance reaction rate and byproduct formation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Rotameric equilibria in the pyrazole ring (due to hindered rotation) may cause unexpected splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence .

- DFT Calculations : Simulate H NMR chemical shifts using Gaussian or ORCA software to assign ambiguous peaks .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl, 3-fluoro) or pyrimidine (e.g., 2-ethoxy) groups. Evaluate biological activity (e.g., enzyme inhibition) to map pharmacophore requirements .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or oxidoreductases) .

Q. How can researchers address low solubility in biological assays?

- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt for improved aqueous solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound integrity in cell culture media .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 150–152°C vs. 145–148°C) be addressed?

- Recrystallization Methods : Differences may arise from solvent purity (e.g., ethanol vs. acetone) or cooling rates. Standardize recrystallization in ethanol/water (9:1) with slow cooling .

- DSC Validation : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs .

Q. Why might HPLC purity assays conflict with NMR integration results?

- Ionization Artifacts : Carboxylic acid protonation in HPLC mobile phases (e.g., 0.1% TFA) may alter retention times. Use neutral buffers (e.g., ammonium acetate) for LC-MS .

- Silanol Interactions : Acidic impurities may co-elute with the compound on C18 columns. Switch to phenyl-hexyl columns for better resolution .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

Q. Table 2. Recommended Storage Conditions

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | –20°C | Prevents carboxylic acid degradation |

| Humidity | <30% RH | Minimizes hydrolysis of oxadiazole ring |

| Light | Amber vial | Reduces photolytic decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.